![molecular formula C22H16FN3O4 B2661556 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-48-2](/img/no-structure.png)

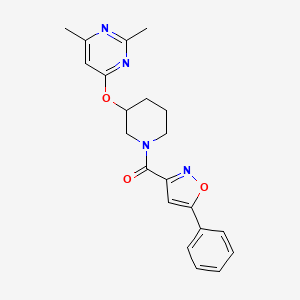

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

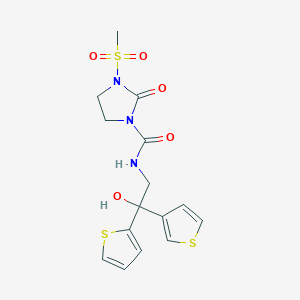

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.

BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Herbicidal Activities

Compounds with the pyrimidine-2,4(1H,3H)-dione core, similar to the one , have been synthesized and evaluated for their herbicidal activities. For instance, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibited notable herbicidal effectiveness against Brassica napus at specific concentrations, highlighting the potential agricultural applications of these compounds in weed management (Yang Huazheng, 2013).

Urease Inhibition

Another area of research involves the urease inhibition properties of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives. These compounds, including aniline, amino pyridine, and hydrazide derivatives, have been synthesized and shown to exhibit varying degrees of urease inhibitory activity. This suggests potential applications in combating diseases related to urease-producing pathogens (A. Rauf et al., 2010).

Synthesis Routes

Research into the synthesis of pyrido[2,3-d]pyrimidinones reveals methodologies for creating a series of compounds from aminopyrimidin-4-ones, demonstrating the versatility of synthesis approaches for compounds within this family. These methods provide foundational knowledge for further chemical modifications and applications (J. Quiroga et al., 1997).

Nonlinear Optical Properties

The exploration of novel styryl dyes derived from pyrimidine-2,4(1H,5H)-dione structures for their third-order nonlinear optical properties underscores the potential of these compounds in the development of nonlinear optical materials. Their application could extend to optical limiting devices, among other photonic technologies (S. Shettigar et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloro-5-fluoropyrimidine", "2-fluorobenzyl chloride", "1,3-benzodioxole", "NaH", "DMF", "EtOH", "NaOH", "HCl", "H2O" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione", "a. React 2-aminopyridine with 2,4-dichloro-5-fluoropyrimidine in DMF at 120°C to obtain 2-(2,4-dichloro-5-fluoropyrimidin-ylamino)pyridine.", "b. React 2-(2,4-dichloro-5-fluoropyrimidin-ylamino)pyridine with NaH and 2-fluorobenzyl chloride in DMF at 0°C to obtain 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione", "a. React 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione with NaOH and 1,3-benzodioxole in EtOH at reflux to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione.", "Step 3: Purification", "a. Dissolve the crude product in HCl and water.", "b. Extract the product with ethyl acetate.", "c. Wash the organic layer with water and brine.", "d. Dry the organic layer over Na2SO4.", "e. Concentrate the organic layer under reduced pressure to obtain the pure product." ] } | |

Numéro CAS |

902923-48-2 |

Formule moléculaire |

C22H16FN3O4 |

Poids moléculaire |

405.385 |

Nom IUPAC |

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16FN3O4/c23-17-6-2-1-4-15(17)12-25-20-16(5-3-9-24-20)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 |

Clé InChI |

XOYJWFAQMURRPE-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

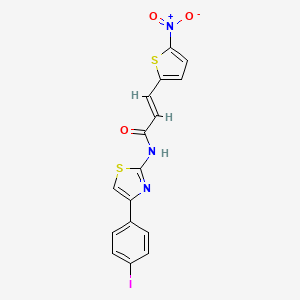

![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

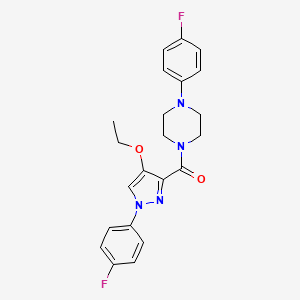

![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)

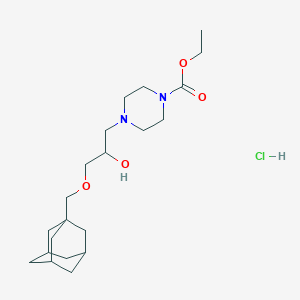

![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)